Hyperoside (CAS: 482-36-0) is a well-defined flavonol glycoside consisting of the aglycone quercetin linked to a galactose sugar at the 3-position. This specific glycosylation is the primary structural feature that dictates its physicochemical properties and biological activities, distinguishing it from quercetin itself and other common quercetin glycosides like rutin (quercetin-3-O-rutinoside) and isoquercitrin (quercetin-3-O-glucoside). For procurement decisions, the identity of this sugar moiety is critical as it directly influences solubility, bioavailability, and interaction with biological systems, making it non-interchangeable with its close chemical relatives for reproducible research and formulation.
Substituting Hyperoside with its aglycone (quercetin) or other glycosides like isoquercitrin (glucoside form) is a critical experimental error. The specific galactose moiety in Hyperoside results in distinct gastrointestinal stability and absorption characteristics compared to the more readily hydrolyzed glucose moiety of isoquercitrin. In rat models, orally administered isoquercitrin is hydrolyzed and its aglycone is detected in plasma, whereas Hyperoside is not detected in plasma in either its original form or as its aglycone, indicating significant differences in uptake and metabolism. This fundamental divergence in bioavailability means that data generated with one glycoside cannot be extrapolated to another, making precise compound selection essential for achieving reproducible and valid results in pharmacokinetic and cell-based studies.
In a direct comparative study in rats, Hyperoside (quercetin-3-O-galactoside) demonstrated significantly different absorption and metabolism profiles compared to its close analog isoquercitrin (quercetin-3-O-glucoside). After oral administration, neither Hyperoside nor its aglycone quercetin were detected in rat plasma. In stark contrast, after oral administration of isoquercitrin, its aglycone (in glucuronidated form) was the major compound found in plasma. In vitro studies confirmed that Hyperoside is more stable in the gastrointestinal tract, suggesting the galactose moiety is less susceptible to hydrolysis than the glucose moiety of isoquercitrin.
| Evidence Dimension | Compound detected in plasma post-oral administration in rats |
| Target Compound Data | Not detectable (as parent compound or aglycone) |
| Comparator Or Baseline | Isoquercitrin: Aglycone (glucuronidated quercetin) was the major form detected |
| Quantified Difference | Qualitatively distinct absorption/metabolism pathway |
| Conditions | Oral administration to Sprague-Dawley rats (6.0 mg/kg Hyperoside vs. 4.5 mg/kg Isoquercitrin) |
This demonstrates that Hyperoside and Isoquercitrin are not bioequivalent, making the choice of the specific glycoside critical for in vivo studies or applications where metabolic fate is a factor.
Hyperoside demonstrates superior effectiveness over its aglycone, quercetin, in inhibiting key food spoilage bacteria. In a head-to-head comparison, Hyperoside caused a greater release of K+ and Mg2+ ions from both *S. putrefaciens* and *P. aeruginosa* than quercetin at 2x MIC, indicating more significant membrane disruption. Furthermore, Hyperoside was more effective at reducing bacterial motility; at 2x MIC, it reduced swimming motility in *P. aeruginosa* to 7.4% of control levels, whereas quercetin reduced it to 10.16%. It also showed stronger biofilm inhibition, reducing *P. aeruginosa* biofilm formation by 96.53% at 2x MIC.
| Evidence Dimension | Swimming motility reduction (% of control) in P. aeruginosa |
| Target Compound Data | Reduced to 7.4% of control |
| Comparator Or Baseline | Quercetin: Reduced to 10.16% of control |
| Quantified Difference | ~27% greater reduction in motility vs. Quercetin |
| Conditions | Treatment at 2x Minimum Inhibitory Concentration (MIC) for 8 hours at 37°C |
For research into natural food preservatives or antimicrobial agents, Hyperoside offers a quantifiable performance advantage over its more common aglycone, quercetin.
The choice of glycoside has a significant impact on mitochondrial function. In isolated rat kidney mitochondria, Hyperoside had no effect on the ADP-stimulated (State 3) respiration rate. In contrast, quercetin, rutin, and isoquercitrin all significantly increased the State 3 respiration rate at low concentrations. However, Hyperoside was more effective at reducing mitochondrial H2O2 production than rutin, decreasing it by 56-66% at 10-30 µM, compared to a 33-53% reduction by rutin.
| Evidence Dimension | Effect on ADP-stimulated (State 3) mitochondrial respiration rate |
| Target Compound Data | No effect |
| Comparator Or Baseline | Quercetin: +7-18% stimulation; Rutin: +15-22% stimulation; Isoquercitrin: +2-12% stimulation |
| Quantified Difference | Qualitatively different effect (no stimulation vs. significant stimulation) |
| Conditions | Isolated rat kidney mitochondria |
For studies on cellular bioenergetics or where off-target mitochondrial effects must be minimized, Hyperoside is a more inert choice regarding respiratory stimulation than quercetin or other common glycosides.
Based on its demonstrated higher stability in the GI tract compared to isoquercitrin, Hyperoside is the appropriate choice for oral administration studies where the goal is to assess the effects of the intact glycoside rather than its rapidly hydrolyzed aglycone. This ensures that observed biological effects can be attributed to the parent compound.
Hyperoside's superior ability to disrupt bacterial cell membranes and inhibit motility and biofilm formation compared to quercetin makes it a more potent candidate for developing natural preservatives to control spoilage bacteria like *P. aeruginosa* and *S. putrefaciens*.
When investigating cellular pathways sensitive to metabolic shifts, Hyperoside is a preferred tool over quercetin, rutin, or isoquercitrin. Its lack of effect on State 3 mitochondrial respiration provides a cleaner experimental system, avoiding the confounding variable of altered bioenergetics introduced by other forms of quercetin.
Irritant